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Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary
1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a versatile heterocyclic compound distinguished by

its unique molecular architecture, which combines a 2,5-dimethylpyrrole core with an N-linked

cyanophenyl group.[1][2][3] This structure imparts a valuable combination of electronic

properties and reactivity, establishing the molecule as a significant building block in several

advanced scientific fields.[1][3] Primarily, it serves as a crucial intermediate in organic synthesis

for the construction of more complex molecules.[1][4] Its applications extend into materials

science, where it is utilized in the development of organic semiconductors, dyes, and

specialized polymers.[1][2][3] Furthermore, the pyrrole scaffold is a well-established

pharmacophore in medicinal chemistry, and this specific derivative has shown considerable

promise in pharmaceutical research, particularly in the development of novel therapeutic

agents.[1][5][6] This guide provides a comprehensive overview of its synthesis, properties,

applications, and the technical considerations essential for its effective use in a research and

development setting.
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The compound, also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, possesses a unique

set of properties derived from its aromatic pyrrole ring and the electron-withdrawing

cyanophenyl substituent.[2] These features govern its solubility, reactivity, and electronic

behavior, making it suitable for a range of applications.

Table 1: Core Properties of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Property Value Source(s)

CAS Number 119516-86-8 [1][7][8]

Molecular Formula C₁₃H₁₂N₂ [1][2][8]

Molecular Weight 196.25 g/mol [1][2][7]

Appearance
Light yellow to brown

crystalline powder
[1][3]

Melting Point 110 °C [1][3][8]

Purity Typically ≥ 98% (by GC) [1]

Boiling Point 345.9 ± 30.0 °C at 760 mmHg [8]

Density ~1.0 g/cm³ [8]

Solubility
Soluble in methanol and other

organic solvents
[2][8]

Storage Conditions
Store at 2 - 8 °C, sealed in a

dry environment
[1][3]

Synthesis and Mechanistic Insights: The Paal-Knorr
Reaction
The most direct and widely adopted method for synthesizing N-substituted pyrroles, including

1-(4-Cyanophenyl)-2,5-dimethylpyrrole, is the Paal-Knorr synthesis.[9][10] This classical

reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or

ammonia.[10] For the title compound, the synthesis proceeds by reacting 2,5-hexanedione with

4-aminobenzonitrile.
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The choice of the Paal-Knorr reaction is strategic due to its high efficiency, atom economy (with

water as the primary byproduct), and the general availability of the starting materials.[11] The

reaction is typically catalyzed by an acid, which facilitates the key cyclization and dehydration

steps.[9][10]

Reaction Mechanism
The mechanism involves the nucleophilic attack of the primary amine (4-aminobenzonitrile) on

the protonated carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular

cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

Amine Addition: The amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons

of 2,5-hexanedione.

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

Cyclization: The nitrogen then performs a second, intramolecular nucleophilic attack on the

remaining carbonyl group, forming a five-membered ring.

Dehydration: The resulting intermediate undergoes two successive acid-catalyzed

dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole

ring.

Caption: Paal-Knorr synthesis mechanism for the target compound.

Reference Experimental Protocol
This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis.

Note: This is a generalized protocol and should be adapted and optimized under appropriate

laboratory safety standards.

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 2,5-hexanedione (1.0 eq) and 4-aminobenzonitrile (1.0 eq).

Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol.

Introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

The choice of catalyst is critical; milder, biodegradable catalysts like citric acid have also
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been reported for similar reactions, enhancing the green chemistry profile of the synthesis.

[12]

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress

using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6

hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize

the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

Wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium

sulfate.

Purification: Remove the solvent under reduced pressure. The crude product, a solid, can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to yield a light yellow or brown crystalline powder.[1]

Key Application Areas
The unique electronic and structural features of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole make

it a compound of high interest across multiple research domains.

Pharmaceutical Development and Medicinal Chemistry
The pyrrole heterocycle is a privileged scaffold, appearing in numerous natural products and

FDA-approved drugs like Atorvastatin and Sunitinib.[6][13][14] Its derivatives are explored for a

wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[6]

Androgen Receptor (AR) Antagonism: Research has specifically identified 4-phenylpyrrole

derivatives as potent androgen receptor antagonists.[15] One study demonstrated that

derivatives of this class show antagonistic activity against both wild-type and mutant ARs,

which are implicated in castration-resistant prostate cancer.[15] This makes 1-(4-
Cyanophenyl)-2,5-dimethylpyrrole a valuable starting point or intermediate for developing

novel therapeutics for hormone-dependent cancers.[15]
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Enzyme Inhibition: The pyrrole core can be functionalized to target specific enzymes. For

instance, various pyrrole derivatives have been investigated as inhibitors of cyclooxygenase-

2 (COX-2) for anti-inflammatory effects and tyrosinase for applications in dermatology.[16]

[17] The cyanophenyl group can participate in key binding interactions, such as hydrogen

bonding or dipole interactions, within an enzyme's active site.

Materials Science and Organic Electronics
The compound's structure is well-suited for applications in materials science due to its

conjugated π-system, which includes both the pyrrole and phenyl rings.

Organic Semiconductors: The molecule serves as a building block for larger conjugated

systems used in organic electronics.[1][2][3] Its properties can be tuned to create materials

for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Photochemistry: The compound's light-absorbing properties make it a subject of study for

developing solar energy materials and photonic devices.[1][3]

Quality Control and Characterization Workflow
Ensuring the identity and purity of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole is paramount for its

reliable use in downstream applications. A standard workflow involves synthesis, purification,

and comprehensive spectroscopic analysis.
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Caption: Standard workflow for synthesis and quality control.

Expected Spectroscopic Signatures:
¹H NMR: Protons on the pyrrole ring would appear as a singlet, while the methyl groups

would also yield a characteristic singlet. The protons on the cyanophenyl ring would show a

typical AA'BB' doublet of doublets pattern in the aromatic region.

¹³C NMR: Distinct signals would be present for the methyl carbons, the pyrrole ring carbons,

the carbons of the phenyl ring, and the characteristic nitrile carbon (C≡N) signal further

downfield.

FT-IR: Key vibrational bands would include C-H stretching from the aromatic and methyl

groups, C=C stretching from the aromatic rings, and a sharp, strong absorption band around
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2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) group.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z

corresponding to its molecular weight (196.25).

Safety, Handling, and Storage
As a laboratory chemical, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole requires careful handling.

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

[1][3] Protect from light and moisture to prevent degradation.

Toxicity: While specific toxicity data is not extensively detailed, its classification as a toxic

solid (Hazard Class 6.1) necessitates caution.[8][18] Consult the Safety Data Sheet (SDS)

for comprehensive safety information before use.[1]

Conclusion
1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS 119516-86-8) is a high-value chemical

intermediate with demonstrated utility and significant potential. Its straightforward synthesis via

the Paal-Knorr reaction, combined with its unique electronic properties, makes it an attractive

building block for researchers in drug discovery, particularly in oncology, as well as for

scientists developing next-generation organic electronic materials. A thorough understanding of

its synthesis, properties, and handling is crucial for leveraging its full potential in advanced

research and development projects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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